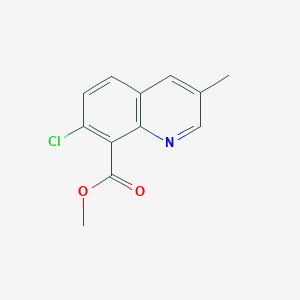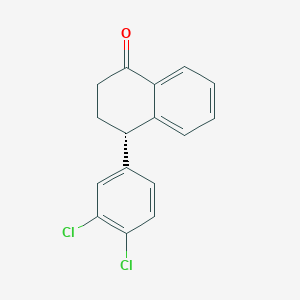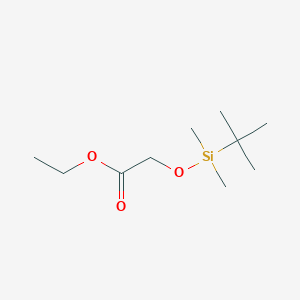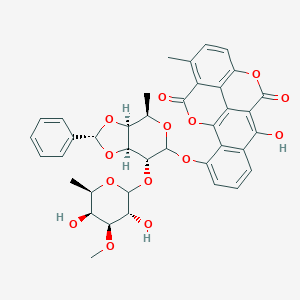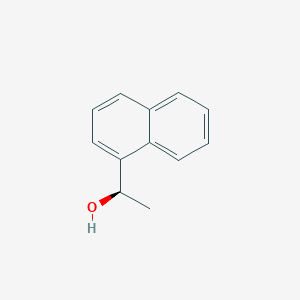
(R)-1-(naphthalen-1-yl)ethanol
Übersicht
Beschreibung
“®-1-(naphthalen-1-yl)ethanol” is a chemical compound with the molecular formula C12H12O . It is often used as an important intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of “®-1-(naphthalen-1-yl)ethanol” consists of a naphthalene ring attached to an ethanol group . The compound has a molecular weight of 172.223 Da .
Physical And Chemical Properties Analysis
“®-1-(naphthalen-1-yl)ethanol” has a density of 1.1±0.1 g/cm3, a boiling point of 311.0±0.0 °C at 760 mmHg, and a flash point of 150.6±15.1 °C . It has a molar refractivity of 55.2±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 153.9±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis and Catalysis
Specific Scientific Field
Organic synthesis and catalysis involve the design and development of new chemical reactions and methodologies for creating complex organic molecules. Researchers in this field explore efficient ways to construct carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.
®-1-(naphthalen-1-yl)ethanol
can serve as a chiral auxiliary or ligand in asymmetric synthesis. Its stereochemistry can influence the outcome of reactions, allowing for the selective formation of specific enantiomers. For instance, it may participate in asymmetric reductions, alkylations, or cyclizations.
Experimental Procedures
Researchers typically use ®-1-(naphthalen-1-yl)ethanol in conjunction with transition metal catalysts. The following steps outline a typical procedure:
Results and Outcomes
Researchers have successfully used ®-1-(naphthalen-1-yl)ethanol in various asymmetric transformations. Enantioselective reductions, allylations, and Diels-Alder reactions have been achieved, leading to chiral compounds with high optical purity. Quantitative data, such as enantiomeric excess (ee) values, demonstrate the success of these reactions .
2. Photochromic Materials
Specific Scientific Field
Photochromic materials exhibit reversible changes in color upon exposure to light. These materials find applications in sensors, optical switches, and data storage devices.
®-1-(naphthalen-1-yl)ethanol
derivatives have been incorporated into metal-organic frameworks (MOFs) to create photochromic MOFs. These frameworks undergo color changes when irradiated with light due to the presence of the naphthalene core.
Experimental Procedures
Results and Outcomes
Researchers have synthesized several photochromic MOFs based on ®-1-(naphthalen-1-yl)ethanol derivatives. These materials exhibit reversible color changes, making them promising candidates for applications in optoelectronics and smart materials .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R)-1-naphthalen-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRQOYRPWJULJN-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426275 | |
| Record name | (1R)-1-(Naphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(naphthalen-1-yl)ethanol | |
CAS RN |
42177-25-3 | |
| Record name | (1R)-1-(Naphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


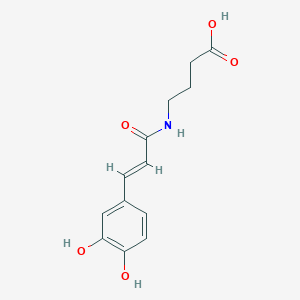
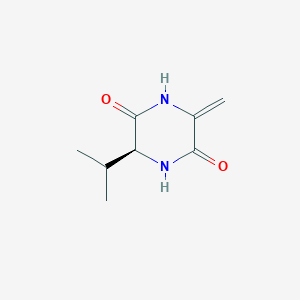
![N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide](/img/structure/B22370.png)
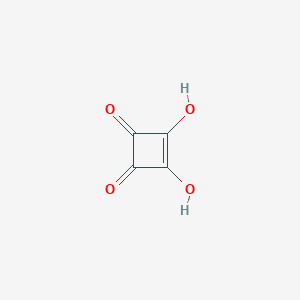
![4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B22379.png)
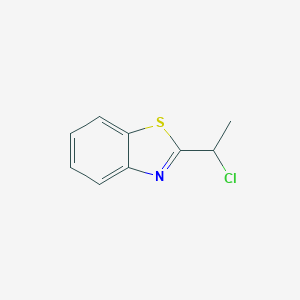
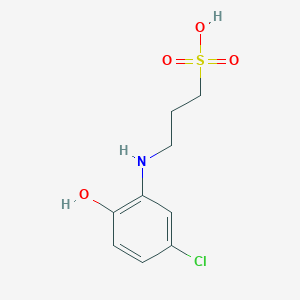
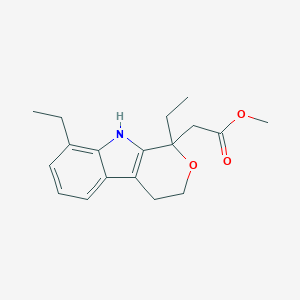
![1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B22384.png)
